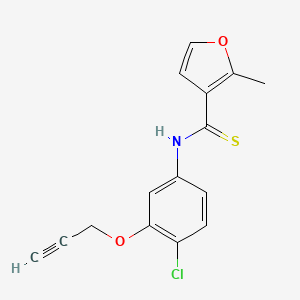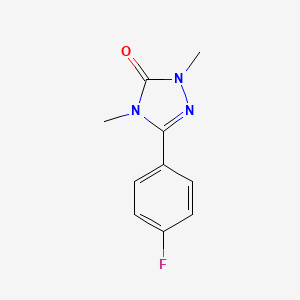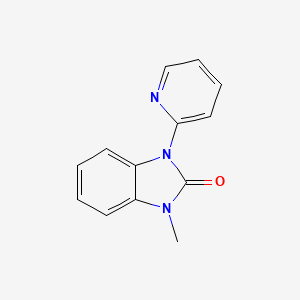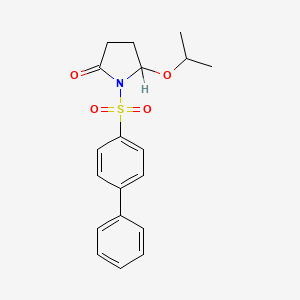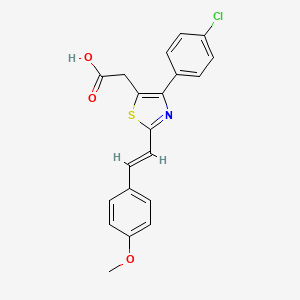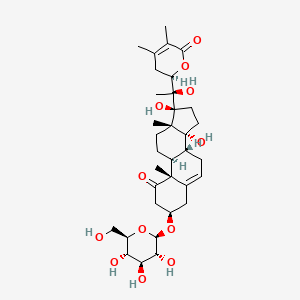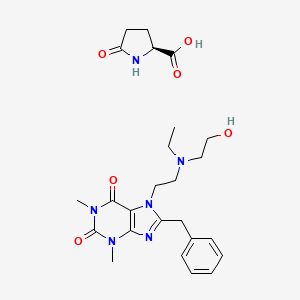
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is a complex organic compound with a unique structure that includes a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated alkyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This step introduces the chlorine substituent onto the benzene ring.
Subsequent steps involve the introduction of the phenoxy and propoxy groups. The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chlorinated benzene intermediate. The propoxy group, containing the methylphenyl moiety, can be introduced through an etherification reaction, where an alcohol derivative reacts with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Applications De Recherche Scientifique
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-chloro-3-methyl-
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-2-methyl-
Uniqueness
Benzene, 1-chloro-3-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-5-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
83493-21-4 |
|---|---|
Formule moléculaire |
C24H25ClO2 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-chloro-3-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-5-phenoxybenzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-13-21(25)15-23(14-19)27-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3 |
Clé InChI |
CMPUJFHLOSQEQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC(=C2)Cl)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)

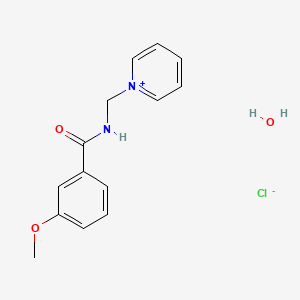
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
